molecular formula C6H9NO B1309620 2-(Tetrahydrofuran-2-yl)acetonitrile CAS No. 33414-62-9

2-(Tetrahydrofuran-2-yl)acetonitrile

Cat. No. B1309620
CAS RN: 33414-62-9
M. Wt: 111.14 g/mol
InChI Key: LSCVJPYMXOAEPX-UHFFFAOYSA-N
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Description

The compound "2-(Tetrahydrofuran-2-yl)acetonitrile" is a chemical of interest in various synthetic organic chemistry studies. It is a structural motif present in several organic compounds and intermediates that are synthesized for different applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of tetrahydrofuran, such as this compound, has been explored through various synthetic routes. One approach involves the diastereoselective synthesis of trans-2,3-dihydrofurans using pyridinium ylide assisted tandem reactions, which proceed smoothly in acetonitrile and are catalyzed by triethylamine . Another method includes a three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2H-pyran-5-carbonitriles . Additionally, the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides has been used to synthesize 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the structure of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile was confirmed by NMR, MS, FTIR spectroscopy, and single-crystal X-ray diffraction analysis . Density Functional Theory (DFT) calculations have also been employed to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been studied in various chemical reactions. For example, the reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with aldehydes in the presence of secondary amines or acids leads to the formation of acrylonitriles with the elimination of the furan fragment . Moreover, tetrahydrofurans functionalized at the C2 or C3 position can be regioselectively cleaved with acid iodides in acetonitrile to yield trifunctionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates, for instance, has been performed with excellent enantioselectivities, indicating the potential for producing enantiomerically pure compounds . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been analyzed to explore their physicochemical properties, which are important for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(Tetrahydrofuran-2-yl)acetonitrile has been investigated in various chemical reactions. For instance, Milokhov et al. (2013) explored its reactions with tertiary amines, resulting in compounds with bipolar structures like 1-cyano-1-(2-hetaryl)-5-(pyridinium-1-yl)-1-penten-2-olates (Milokhov et al., 2013). Similarly, Khilya et al. (2013) reported the reaction of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles with amines, leading to the formation of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles (Khilya et al., 2013).

Applications in Polymer Science

Ding and Liu (1999) studied the effects of solvent mixtures, including tetrahydrofuran and acetonitrile, on the growth and morphology of polystyrene-block-poly(2-cinnamoylethyl methacrylate) particles (Ding & Liu, 1999).

Chromogenic Signaling in Organic Solvents

Kim et al. (2012) investigated new chromogenic probe systems for signaling water content in organic solvents, including acetonitrile and tetrahydrofuran. They utilized the effect of water content in these solvents on complex formation with hydrazone dye (Kim et al., 2012).

Solubility and Thermodynamics

Zhao et al. (2020) conducted research on the solubility and thermodynamic parameters of 5-Fluoro-2-oxindole in various solvents, including acetonitrile and tetrahydrofuran (Zhao et al., 2020).

Safety and Hazards

“2-(Tetrahydrofuran-2-yl)acetonitrile” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-(Tetrahydrofuran-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may influence the activity of other metabolic enzymes, thereby impacting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(oxolan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCVJPYMXOAEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407154
Record name 2-(Tetrahydrofuran-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33414-62-9
Record name 2-(Tetrahydrofuran-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tetrahydrofuran-2-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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